An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluorobutane
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-difluorobutane, a fluorinated alkane of interest in various scientific domains. This document summarizes available data, outlines relevant experimental considerations, and presents logical workflows for its synthesis and analysis.
Core Physical Properties
Table 1: Summarized Physical Properties of 2,3-Difluorobutane and a Related Isomer
| Property | 2,3-Difluorobutane (Predicted) | 2,2-Difluorobutane (Experimental) |
| Molecular Formula | C₄H₈F₂ | C₄H₈F₂ |
| Molecular Weight | 94.10 g/mol [1][2] | 94.10 g/mol |
| Boiling Point | 48.7 ± 8.0 °C | 30.8 °C |
| Melting Point | Not available | -114 °C |
| Density | 0.9 ± 0.1 g/cm³ | Not available |
| XLogP3 | 1.8[1][2] | 2.2 |
Note: The properties of 2,3-difluorobutane are predicted, while those for its isomer, 2,2-difluorobutane, are experimentally determined and provided for comparative purposes.
Solubility: Due to its fluorinated hydrocarbon structure, 2,3-difluorobutane is expected to be sparingly soluble in water and miscible with many organic solvents. The polarity induced by the C-F bonds may enhance its solubility in polar organic solvents compared to non-fluorinated alkanes.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of 2,3-difluorobutane's diastereomers.
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¹H NMR: The proton NMR spectrum is expected to show signals for the methyl (CH₃) and methine (CHF) protons. The coupling between protons and adjacent fluorine atoms (²JHF and ³JHF) will result in complex splitting patterns, which are diagnostic for the different stereoisomers.
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¹⁹F NMR: The fluorine NMR spectrum provides distinct signals for the fluorine atoms in each diastereomer. The chemical shifts and coupling constants (³JFF) are sensitive to the stereochemical environment. For instance, 19F NMR spectra are available for (2S,3S)-2,3-difluorobutane and the erythro isomer.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons. The carbon signals will be split by coupling to the directly attached fluorine atoms (¹JCF) and, to a lesser extent, by coupling to the fluorine atom on the adjacent carbon (²JCF).
Chemical Properties and Reactivity
General Reactivity: Alkyl fluorides are generally characterized by low reactivity due to the high strength of the carbon-fluorine bond. The C-F bond is the strongest single bond to carbon, making fluorinated alkanes like 2,3-difluorobutane relatively inert under many conditions. They are significantly less reactive in nucleophilic substitution and elimination reactions compared to their heavier halogen analogues (chlorides, bromides, and iodides).
Reactivity with Acids and Bases: 2,3-Difluorobutane is expected to be stable in the presence of weak acids and bases. Strong, non-nucleophilic bases at high temperatures might induce dehydrofluorination to yield fluorinated butenes. Reaction with very strong acids or superacids could potentially lead to protonation and subsequent rearrangement or fragmentation, though such reactions would require forcing conditions.
Thermal Decomposition: Specific experimental studies on the thermal decomposition of 2,3-difluorobutane are not readily available. However, based on studies of other small fluorinated alkanes, its thermal decomposition is expected to proceed via a free-radical mechanism at high temperatures. The initial step would likely be the homolytic cleavage of a C-C bond, which is generally weaker than the C-F bond. The resulting radicals can then undergo a variety of subsequent reactions, including β-scission and fluorine atom shifts, leading to a complex mixture of smaller fluorinated and non-fluorinated products.
Experimental Protocols
While a direct, detailed experimental protocol for the synthesis of 2,3-difluorobutane is not available in the reviewed literature, a procedure for a key precursor, 2,3-difluorobutane-1,4-diol, provides a strong foundation for a potential synthetic route.
Proposed Synthesis of 2,3-Difluorobutane from 2,3-Difluorobutane-1,4-diol:
This proposed two-step protocol involves the conversion of the diol to a corresponding di-tosylate, followed by reduction.
Step 1: Tosylation of 2,3-Difluorobutane-1,4-diol
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 2,3-difluorobutane-1,4-diol in anhydrous pyridine.
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Cooling: The flask is cooled to 0 °C in an ice bath.
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Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
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Reaction: The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight.
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Work-up: The reaction is quenched by the slow addition of cold water. The product is extracted with diethyl ether. The organic layer is washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude di-tosylate, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Di-tosylate to 2,3-Difluorobutane
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Reaction Setup: A dry, three-necked round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with a suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (B95107) (THF).
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Addition of Di-tosylate: The di-tosylate from Step 1, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄.
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Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC or GC.
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Quenching: After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Isolation: The resulting solids are removed by filtration, and the filter cake is washed with THF. The combined filtrate is carefully distilled to isolate the volatile 2,3-difluorobutane. The low boiling point of the product requires careful handling to avoid loss.
Visualizations
Caption: Proposed synthetic pathway for 2,3-Difluorobutane.
Caption: Conformational preferences of 2,3-Difluorobutane diastereomers.
